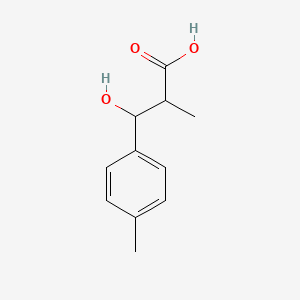

3-hydroxy-2-methyl-3-(4-methylphenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives closely related to 3-hydroxy-2-methyl-3-(4-methylphenyl)propanoic acid involves several chemical strategies aimed at enhancing chemical stability and liposolubility. For instance, derivatives have been synthesized to release bioactive compounds upon hydrolysis, indicating a focus on improving the utility of the base compound through modification (Chen et al., 2016).

Molecular Structure Analysis

The molecular structure and stereochemistry of derivatives of 3-hydroxy-2-methyl-3-(4-methylphenyl)propanoic acid have been elucidated using X-ray single crystal diffraction analysis. This provides a clear picture of the spatial arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interactions (Chen et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 3-hydroxy-2-methyl-3-(4-methylphenyl)propanoic acid derivatives include acid-catalysed ring closure, indicating the compound's susceptibility to structural modifications under certain conditions. These reactions not only reveal the chemical versatility of the compound but also its potential for forming various by-products with distinct chemical properties (Brown, Denman, & O'donnell, 1971).

Physical Properties Analysis

The physical properties of 3-hydroxy-2-methyl-3-(4-methylphenyl)propanoic acid derivatives, such as crystal structure, have been closely studied. These studies provide insights into the compound's stability, solubility, and crystallinity, which are essential for various scientific and industrial applications (Chen et al., 2016).

Chemical Properties Analysis

Enantioseparation studies of isomeric derivatives highlight the significant impact of structural variations on chemical properties, such as reactivity and interaction with chiral selectors. This underscores the importance of stereochemistry in determining the chemical behavior of molecules similar to 3-hydroxy-2-methyl-3-(4-methylphenyl)propanoic acid (Jin, Bao, Sun, & Tong, 2020).

Aplicaciones Científicas De Investigación

Renewable Building Blocks for Polybenzoxazine

Phloretic acid, closely related to the compound , serves as a renewable precursor for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, offering an eco-friendly alternative to phenol. This approach facilitates the synthesis of bio-based benzoxazine monomers, which can be polymerized to produce materials with promising thermal and thermo-mechanical properties suitable for various applications, from coatings to high-performance composites (Acerina Trejo-Machin et al., 2017).

Chain Extender in Bionanocomposites

The biobased hydroxy acid, 3-(4-Hydroxyphenyl)propionic acid (HPPA), has been used as an organic modifier in layered double hydroxides (LDHs), demonstrating a significant chain extender effect towards the matrix in poly(butylene succinate) (PBS) bionanocomposites. These materials exhibit enhanced thermal stability and mechanical properties due to excellent filler/polymer interfacial interactions, showing potential for fully biodegradable, green materials suitable for various applications including packaging and biomedical devices (Grazia Totaro et al., 2017).

Lipid Peroxidation Product Studies

4-Hydroxy-2-nonenal (HNE), another compound related to the specified chemical structure, is a major product of lipid peroxidation with significant biological implications, including involvement in signaling pathways and disease mechanisms due to its reactivity and cytotoxicity. Understanding the chemistry and analysis of HNE is crucial for elucidating its role in health and disease, offering insights into redox biology and the potential development of therapeutic interventions (C. Spickett, 2013).

Propiedades

IUPAC Name |

3-hydroxy-2-methyl-3-(4-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-3-5-9(6-4-7)10(12)8(2)11(13)14/h3-6,8,10,12H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGKOUQJTXYGRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(C)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-6-(trifluoromethyl)nicotinamide](/img/structure/B5523039.png)

![2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5523042.png)

![cyclohexyl [3-({[(2-hydroxyethyl)amino]carbonyl}amino)-4-methylphenyl]carbamate](/img/structure/B5523046.png)

![3,4,4-trimethyl-1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]pyrrolidin-3-ol](/img/structure/B5523050.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B5523061.png)

![(1S*,5R*)-3-(2-ethylisonicotinoyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523064.png)

![N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5523087.png)

![3-[(3-chloro-4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523105.png)

![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5523128.png)

![ethyl {2-[2-(4-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5523133.png)

![3-{2-[(1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-7-fluoro-2-methyl-1H-indole](/img/structure/B5523139.png)